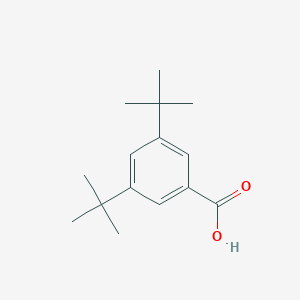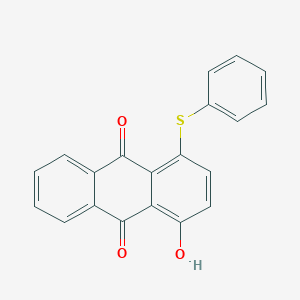
1,3,6-Trimethoxy-8-methylxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Trimethoxy-8-methylxanthen-9-one, also known as Xanthone or 9H-xanthen-9-one, is a naturally occurring compound found in various plants, fungi, and lichens. It is a yellow crystalline powder that has been shown to possess several pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethoxy-8-methylxanthen-9-one is not fully understood. However, it has been proposed that its anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines and enzymes. Its antioxidant activity is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit the growth of cancer cells through various mechanisms, including the inhibition of cell cycle progression and the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, COX-2, and iNOS, in various animal models of inflammation. It also exhibits antioxidant activity by reducing the levels of oxidative stress markers, such as MDA and ROS, in various animal models of oxidative stress. Moreover, it possesses antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been found to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
1,3,6-Trimethoxy-8-methylxanthen-9-one has several advantages for lab experiments. It is a naturally occurring compound that is easily synthesized. It possesses several pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities, which make it a valuable compound for studying various diseases and conditions. However, it also has some limitations. It has low solubility in water, which makes it difficult to administer orally. Moreover, its pharmacokinetic and pharmacodynamic properties are not well understood, which limits its clinical applications.
Future Directions
1,3,6-Trimethoxy-8-methylxanthen-9-one has several potential future directions. It can be further studied for its pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Moreover, its pharmacokinetic and pharmacodynamic properties can be further investigated to improve its clinical applications. Additionally, its potential as a drug candidate for various diseases and conditions can be explored. Furthermore, its potential as a natural product for the development of new drugs can be investigated.
Synthesis Methods
1,3,6-Trimethoxy-8-methylxanthen-9-one can be synthesized through several methods, including the reaction of salicylaldehyde with dimethyl carbonate in the presence of sodium methoxide, the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 2,4-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of sodium ethoxide. The yield of these methods varies from 30% to 70%.
Scientific Research Applications
1,3,6-Trimethoxy-8-methylxanthen-9-one has been extensively studied for its pharmacological properties. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, it possesses antimicrobial activity against various bacteria and fungi. Additionally, it has been found to have anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
properties
IUPAC Name |
1,3,6-trimethoxy-8-methylxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-5-10(19-2)7-13-15(9)17(18)16-12(21-4)6-11(20-3)8-14(16)22-13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRINAYZWOCAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347694 |
Source


|
| Record name | 1,3,6-trimethoxy-8-methylxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15222-54-5 |
Source


|
| Record name | 1,3,6-trimethoxy-8-methylxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


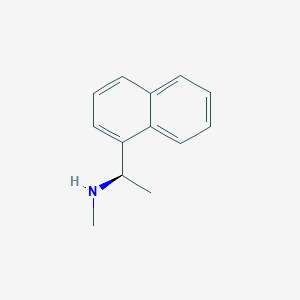
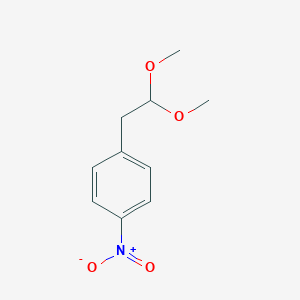
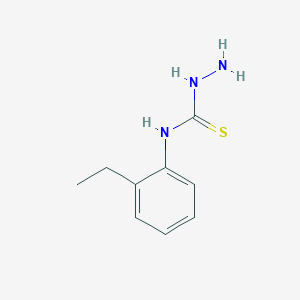
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
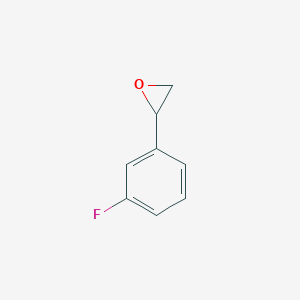
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)

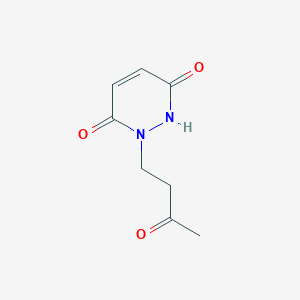
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)

